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molecular formula C22H29BrO B8619997 4-Bromo-4'-decyloxybiphenyl CAS No. 138567-31-4

4-Bromo-4'-decyloxybiphenyl

Cat. No. B8619997
M. Wt: 389.4 g/mol
InChI Key: VILGWIYOEOBZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06278028B1

Procedure details

Quantities: 4-bromo-4′-hydroxybiphenyl (67) (20.00 g, 0.08 mol), 1-bromodecane (22.12 g, 0.10 mol), anhydrous potassium carbonate (57.10 g, 0.413 mol), potassium iodide (trace), butanone (500 ml). The experimental procedure was as described for the preparation of compound 57. The cooled mixture of product and inorganic salts was filtered off and washed carefully with dilute hydrochloric acid to remove the potassium carbonate. The white product was then washed with water until acid-free and heated under reflux with a minimum volume of ethanol to remove traces of 1-bromodecane. The product was filtered off, washed with cold ethanol and dried in vacuo to yield colourless crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.12 g
Type
reactant
Reaction Step Two
Quantity
57.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.Br[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].C(=O)([O-])[O-].[K+].[K+].[I-].[K+].C(C1C=CC(C2C=CC(OCCCCCCCCCC)=CC=2)=CC=1)#N>CC(=O)CC>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)O
Step Two
Name
Quantity
22.12 g
Type
reactant
Smiles
BrCCCCCCCCCC
Step Three
Name
Quantity
57.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C1=CC=C(C=C1)OCCCCCCCCCC
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The cooled mixture of product and inorganic salts
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed carefully with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
to remove the potassium carbonate
WASH
Type
WASH
Details
The white product was then washed with water until acid-free and
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux with a minimum volume of ethanol
CUSTOM
Type
CUSTOM
Details
to remove traces of 1-bromodecane
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to yield colourless crystals

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)OCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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